Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- is a complex organic compound with the chemical formula and a molecular weight of 407.51 g/mol. This compound belongs to the class of indeno compounds, which are polycyclic aromatic hydrocarbons featuring fused indole and carbazole structures. The specific structure of this compound contributes to its unique chemical and physical properties, making it of interest in various scientific applications.
The compound is cataloged under the Chemical Abstracts Service number 1257220-52-2. It is classified as an organic aromatic compound and falls within the category of heterocyclic compounds due to the presence of nitrogen in its structure. Its classification is crucial for understanding its reactivity and potential applications in fields such as material science and organic electronics .
Methods of Synthesis
The synthesis of Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- can be achieved through several methods, primarily involving cyclization reactions that fuse carbazole derivatives with indene structures. One notable method includes:
Technical details indicate that purification steps such as column chromatography are often necessary to isolate the desired product from by-products .
Structure and Data
The molecular structure of Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- features a fused ring system that includes:
The InChI key for this compound is provided for computational chemistry applications: InChI=1S/C31H23N/c1-22(2)30-28(26-18-24(30)32-20-26)25-19-27(30)29(31(25)33)23(3)4/h18-20H,1-17H2
.
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- participates in various chemical reactions typical of aromatic compounds:
These reactions are essential for modifying the compound for specific applications in organic synthesis or materials science .
The mechanism of action for Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- primarily revolves around its electronic properties:
This behavior is particularly beneficial in applications involving organic electronics where charge transport properties are critical .
Physical Properties
Chemical Properties
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- has several scientific uses:
The versatility and unique properties of this compound make it a valuable asset in advancing research in organic materials and electronics .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: